2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that features a unique combination of functional groups and ring systems. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multi-step reactions that include the formation of the pyranoquinoline core, followed by the introduction of the thiophene and amino groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyranoquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the thiophene ring via substitution reactions.
Amination Reactions: Incorporation of the amino group through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its biological activity.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Applications: Use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone
Uniqueness
2-Amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H17N3O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H17N3O2S/c1-3-11-8-9-15(26-11)16-13(10-21)19(22)25-18-12-6-4-5-7-14(12)23(2)20(24)17(16)18/h4-9,16H,3,22H2,1-2H3 |
InChI Key |
LCOIMLLMURMYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C)N)C#N |
Origin of Product |
United States |
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